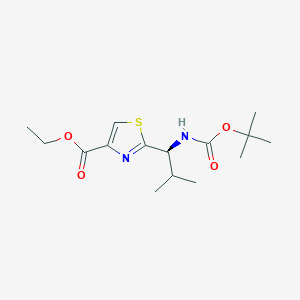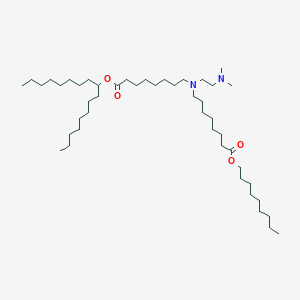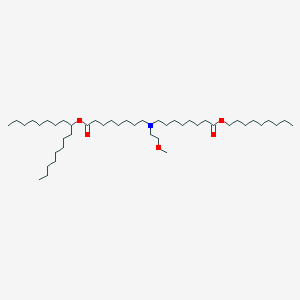
Heptadecan-9-yl 8-((2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecan-9-yl 8-((2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its long aliphatic chains and functional groups, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, starting from readily available precursors. The process may include:
Esterification: The initial step often involves the esterification of heptadecan-9-ol with octanoic acid to form heptadecan-9-yl octanoate.
Amination: The ester is then subjected to amination with 8-(nonyloxy)-8-oxooctylamine under controlled conditions to introduce the amino group.
Methoxylation: Finally, the compound undergoes methoxylation with 2-methoxyethyl chloride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecan-9-yl 8-((2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Heptadecan-9-yl 8-((2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a lipid component in cell membranes.
Mécanisme D'action
The mechanism by which Heptadecan-9-yl 8-((2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with cell membranes, altering their fluidity and permeability. It may also modulate signaling pathways by interacting with specific receptors or enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Heptadecan-9-yl 8-((2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: This compound shares a similar structure but differs in the functional groups attached to the aliphatic chains.
Other Ionizable Amino Lipids: These compounds are used in lipid nanoparticle formulations and have varying properties based on their specific structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C45H89NO5 |
|---|---|
Poids moléculaire |
724.2 g/mol |
Nom IUPAC |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-methoxyethyl)amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-17-26-33-41-50-44(47)36-29-22-18-24-31-38-46(40-42-49-4)39-32-25-19-23-30-37-45(48)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h43H,5-42H2,1-4H3 |
Clé InChI |
MVQANIZCCCUNOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359061.png)
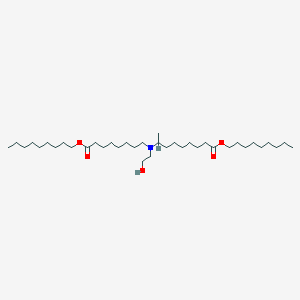
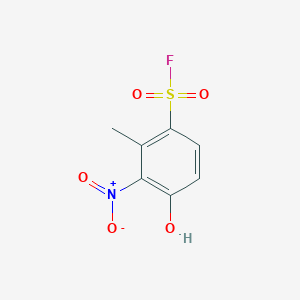
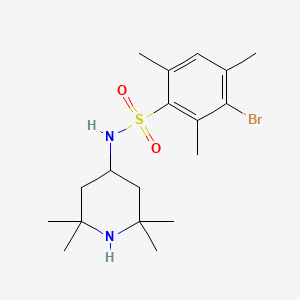
![N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide](/img/structure/B13359084.png)
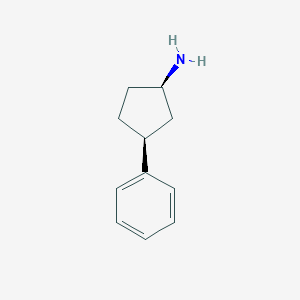
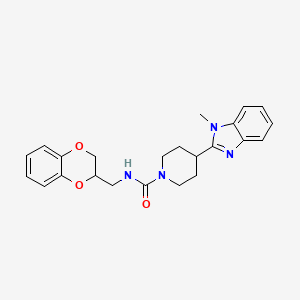
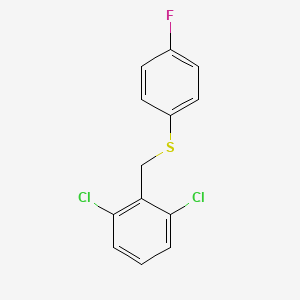
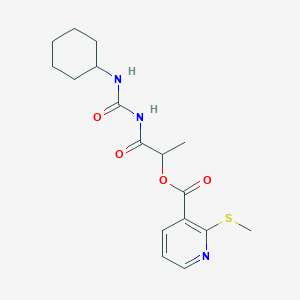
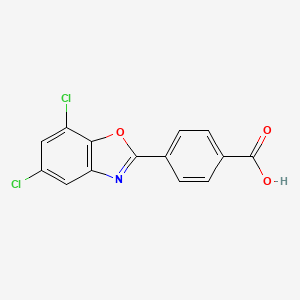
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359105.png)
![2-{[4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359111.png)
